molecular formula C9H19N3O B13197493 2-(dimethylamino)-N-(piperidin-3-yl)acetamide

2-(dimethylamino)-N-(piperidin-3-yl)acetamide

Cat. No.: B13197493
M. Wt: 185.27 g/mol
InChI Key: RVXWRTNBAGWEQH-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(piperidin-3-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dimethylamino group and a piperidinyl group attached to an acetamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-(piperidin-3-yl)acetamide typically involves the reaction of piperidine with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Piperidine, dimethylamine, and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: Piperidine is first reacted with acetic anhydride to form an intermediate, which is then treated with dimethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-(piperidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-(dimethylamino)-N-(piperidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N-(piperidin-2-yl)acetamide
  • 2-(dimethylamino)-N-(piperidin-4-yl)acetamide

Uniqueness

2-(dimethylamino)-N-(piperidin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-(dimethylamino)-N-piperidin-3-ylacetamide

InChI

InChI=1S/C9H19N3O/c1-12(2)7-9(13)11-8-4-3-5-10-6-8/h8,10H,3-7H2,1-2H3,(H,11,13)

InChI Key

RVXWRTNBAGWEQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1CCCNC1

Origin of Product

United States

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